molecular formula C27H32N2O4 B2904386 3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951996-43-3

3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2904386
CAS No.: 951996-43-3
M. Wt: 448.563
InChI Key: SMKDFOJGZWDOBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetramethylpiperidinyl group and the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetramethylpiperidinyl group would likely contribute to the overall stability of the molecule, while the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group would likely contribute to its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the tetramethylpiperidinyl group could influence its solubility, while the dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one group could influence its reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Synthesis of Related Oxazine Derivatives : Research has detailed the synthesis of various oxazine derivatives, highlighting methodologies that could be relevant to synthesizing or modifying the target compound. For instance, Nicolaides et al. (1996) described the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine, indicating potential pathways for synthesizing oxazine derivatives with specific functional groups (Nicolaides et al., 1996).

  • Chemical Transformations of Oxazine Compounds : A study by Iwanami et al. (1964) on the hydrolysis of oxazine and related compounds provides insights into the reactivity and potential chemical transformations of oxazine derivatives, which may be applicable to the target compound (Iwanami et al., 1964).

Pharmacological and Biological Activities

  • Antimicrobial and Pharmacological Activities : Research on compounds structurally related to oxazines has shown various biological activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting a potential avenue for exploring the biological activities of the target compound (Bektaş et al., 2007).

  • Antioxidant and Anticancer Activities : Mahmoud et al. (2017) explored the synthesis of pyrano[2,3-d]pyrimidine derivatives with potential antioxidant and anticancer activities, highlighting the possibility of the target compound or its derivatives having similar pharmacological properties (Mahmoud et al., 2017).

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-26(2)12-18(13-27(3,4)28-26)29-14-21-23(33-16-29)11-10-20-24(30)22(15-32-25(20)21)17-6-8-19(31-5)9-7-17/h6-11,15,18,28H,12-14,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKDFOJGZWDOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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